5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with a chloro group, an ethylsulfanyl group, and a thiadiazole moiety
Future Directions
Preparation Methods
The synthesis of 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, introduction of the chloro and ethylsulfanyl groups, and the attachment of the thiadiazole ring. Common synthetic routes may involve:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The chloro and ethylsulfanyl groups can be introduced through substitution reactions using suitable reagents.
Attachment of Thiadiazole Ring: This step may involve the use of thiadiazole precursors and coupling reactions under specific conditions.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide include other benzofuran derivatives and thiadiazole-containing compounds These compounds may share some structural features but differ in their substituents, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
5-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S2/c1-3-21-14-18-17-13(22-14)16-12(19)11-7(2)9-6-8(15)4-5-10(9)20-11/h4-6H,3H2,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOMAJRCHDSGGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=C(C3=C(O2)C=CC(=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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